IRS1 (979–989) YMXM Motif Confers Specific PI3K p85 SH2 Binding vs. Non‑YMXM IRS1 Fragments
The IRS1-derived peptide (979–989) contains the phosphorylatable YMXM motif that specifically recruits the tandem SH2 domains of the p85 subunit of PI3K, a property absent in other commercially available IRS1 fragments. Comparative studies using IRS1 mutants demonstrate that substitution of either Tyr⁶¹² or Tyr⁶³² within YXXM motifs with phenylalanine reduces insulin‑stimulated PI3K activity by 50–80% relative to wild‑type IRS1, and dual substitution reduces PI3K activity to 15–20% of wild‑type levels, underscoring the quantitative dependence on intact YMXM‑containing sequences [1]. In contrast, IRS1 fragments spanning residues 301–315 contain a phosphoserine epitope (Ser³⁰⁷/Ser³¹²) that mediates negative feedback signaling through interactions with distinct SH2‑containing proteins (e.g., Grb2, SHP2), not p85 PI3K, confirming that IRS1‑derived peptide (979–989) provides a uniquely specific tool for interrogating the insulin→IRS1→PI3K signaling axis [2].
| Evidence Dimension | PI3K activation (relative to wild‑type IRS1, 100%) |
|---|---|
| Target Compound Data | 100% (wild‑type IRS1 containing intact YMXM motifs) |
| Comparator Or Baseline | IRS1 mutants: Phe substitution of Tyr⁶¹² → 50% activity; Phe substitution of Tyr⁶³² → 20% activity; dual Phe substitution → 15–20% activity |
| Quantified Difference | 50–80% reduction per motif loss; >80% reduction with dual motif loss |
| Conditions | Transfected NIH‑3T3(IR) cells stimulated with 100 nM insulin; PI3K activity measured by phosphatidylinositol 3‑phosphate production |
Why This Matters
This quantitative motif‑specificity enables researchers to select the 979–989 peptide for PI3K‑focused studies while excluding confounding signals from alternative IRS1 regions, ensuring assay relevance and data interpretability.
- [1] Esposito DL, Li Y, Cama A, Quon MJ. Tyr(612) and Tyr(632) in human insulin receptor substrate-1 are important for full activation of insulin-stimulated phosphatidylinositol 3-kinase activity and translocation of GLUT4 in adipose cells. Endocrinology. 2001;142(7):2833-2840. doi:10.1210/endo.142.7.8264 View Source
- [2] Danielsson A, Nyström FH, Strålfors P. Phosphorylation of IRS1 at serine 307 and serine 312 in response to insulin in human adipocytes. Biochem Biophys Res Commun. 2006;342(4):1183-1187. doi:10.1016/j.bbrc.2006.02.075 View Source
